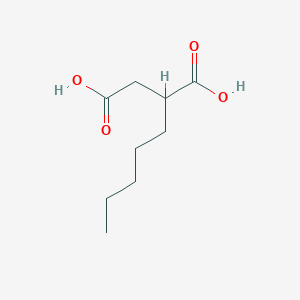
(1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane is a chiral organophosphine compound that features two boron atoms and two phosphine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane typically involves the reaction of a suitable diboryl precursor with a chiral phosphine ligand. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and anhydrous solvents to prevent the hydrolysis of sensitive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron atoms to borohydrides.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce borohydrides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane is used as a ligand in transition metal catalysis. Its chiral nature makes it valuable for enantioselective reactions.
Biology
While direct biological applications are less common, derivatives of this compound could be explored for their potential in drug development and molecular recognition.
Medicine
Industry
In industry, this compound could be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane in catalysis involves the coordination of the phosphine groups to a metal center, facilitating various catalytic cycles. The boron atoms can also participate in reactions, providing additional reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane: The enantiomer of the compound .
1,2-bis(diphenylphosphino)ethane: A related phosphine ligand without boron atoms.
1,2-bis(dimethylphosphino)ethane: Another related ligand with different substituents on the phosphine groups.
Uniqueness
The presence of both boron and phosphine groups in (1S,2S)-1,2-diboryl-1,2-bis(tert-butyl(methyl)phosphino)ethane makes it unique compared to other ligands
Propiedades
Fórmula molecular |
C12H26B2P2 |
|---|---|
Peso molecular |
253.9 g/mol |
InChI |
InChI=1S/C12H26B2P2/c1-11(2,3)15(7)9(13)10(14)16(8)12(4,5)6/h9-10H,1-8H3/t9-,10-,15?,16?/m1/s1 |
Clave InChI |
WHIUDQFWJJIONJ-DCYIXLHKSA-N |
SMILES isomérico |
[B][C@@H]([C@H]([B])P(C)C(C)(C)C)P(C)C(C)(C)C |
SMILES canónico |
[B]C(C([B])P(C)C(C)(C)C)P(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)



![1-Propanaminium, N,N,N-trimethyl-3-[[(nonafluorobutyl)sulfonyl]amino]-, chloride](/img/structure/B13833008.png)
![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B13833027.png)
![tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13833031.png)

![5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)


